molecular formula C10H12ClN3O2 B566785 D,L-7-Aza-3-indolylglycine, methyl ester, hydrochloride CAS No. 1219429-37-4

D,L-7-Aza-3-indolylglycine, methyl ester, hydrochloride

Cat. No.: B566785
CAS No.: 1219429-37-4
M. Wt: 241.675
InChI Key: GKRULKUGRGUSON-UHFFFAOYSA-N
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Preparation Methods

The synthesis of D,L-7-Aza-3-indolylglycine, methyl ester, hydrochloride involves several steps. One common synthetic route includes the reaction of 7-azaindole with glycine methyl ester in the presence of hydrochloric acid. The reaction conditions often require a controlled temperature and specific solvents to ensure the desired product is obtained. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

D,L-7-Aza-3-indolylglycine, methyl ester, hydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce amines.

Scientific Research Applications

D,L-7-Aza-3-indolylglycine, methyl ester, hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of D,L-7-Aza-3-indolylglycine, methyl ester, hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction or metabolic pathways .

Comparison with Similar Compounds

D,L-7-Aza-3-indolylglycine, methyl ester, hydrochloride can be compared with other similar compounds like:

The uniqueness of this compound lies in its specific structure, which allows for unique interactions and applications in various fields of research.

Properties

IUPAC Name

methyl 2-amino-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2.ClH/c1-15-10(14)8(11)7-5-13-9-6(7)3-2-4-12-9;/h2-5,8H,11H2,1H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKRULKUGRGUSON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CNC2=C1C=CC=N2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70677985
Record name Methyl amino(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70677985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219429-37-4
Record name Methyl amino(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70677985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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